molecular formula C10H18F2N2O B1492828 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one CAS No. 2089696-98-8

2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

Cat. No. B1492828
M. Wt: 220.26 g/mol
InChI Key: NJDSXDAZJGBWOQ-UHFFFAOYSA-N
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Description

“2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C10H18F2N2O1. It is used for pharmaceutical testing2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one”. However, aminopiperidine, a related compound, can be prepared by reacting with ethyl formate3.



Molecular Structure Analysis

The molecular weight of “2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one” is 220.26 g/mol1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one” are not fully detailed in the sources I found.


Scientific Research Applications

Antidepressant Activity and SSRI Analogues

Research on structurally similar compounds has highlighted their potential in antidepressant activity. Kumar et al. (2004) synthesized 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, evaluated for antidepressant activity, showing fluoxetine-like antireserpine and anorexigenic activity without affecting gross behavior (Kumar et al., 2004).

Synthesis and Medicinal Chemistry

Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a rigid diamine with significant importance in medicinal chemistry due to its versatile application in synthesizing pharmacologically active compounds (Smaliy et al., 2011).

Pharmacological Characterization

Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, showcasing the compound's high affinity for human, rat, and mouse κ-opioid receptors, demonstrating potential in treating depression and addiction disorders (Grimwood et al., 2011).

Piperidine Derivatives in Drug Development

Vardanyan's research on 1-Substituted Piperidines discusses the synthesis, pharmacological properties, and use of piperidine derivatives in developing therapeutic agents, highlighting their versatility in medicinal chemistry (Vardanyan, 2018).

Antiarrhythmic and Antihypertensive Effects

Malawska et al. (2002) explored 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activity, finding several compounds with significant activities, suggesting their potential in treating cardiovascular disorders (Malawska et al., 2002).

Safety And Hazards

The safety and hazards associated with “2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one” are not specified in the sources I found.


Future Directions

The future directions for “2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one” are not specified in the sources I found.


Please note that this information is based on the available sources and there might be more comprehensive data in scientific literature or databases not accessible in this search. For a more detailed analysis, please consult a specialist or refer to a scientific database.


properties

IUPAC Name

2-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O/c1-7(13)9(15)14-5-3-4-8(6-14)10(2,11)12/h7-8H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDSXDAZJGBWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(C)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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